3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea
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Overview
Description
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethoxyphenyl moiety
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets of “3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea” could be diverse and depend on the specific functional groups present in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Group: The benzamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Final Coupling: The final step involves coupling the thiazole derivative with the benzamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea may be investigated for its potential as a bioactive molecule. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound might be explored for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique functional groups may impart desirable properties to materials or facilitate specific reactions.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea: This compound is unique due to its specific combination of functional groups.
This compound: Similar compounds might include other thiazole derivatives, benzamide derivatives, or compounds with dimethoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S3/c1-25(2)33(27,28)15-8-5-13(6-9-15)19(26)23-20(31)24-21-22-16(12-32-21)14-7-10-17(29-3)18(11-14)30-4/h5-12H,1-4H3,(H2,22,23,24,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCXQZSSWJIECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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